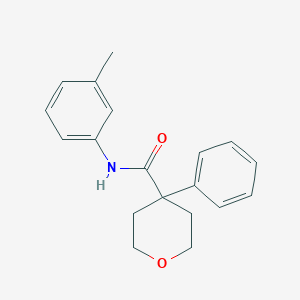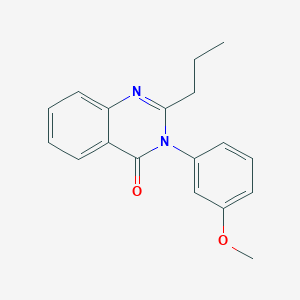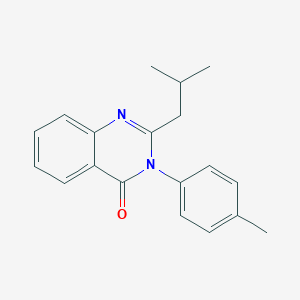
N-(4-fluorophenyl)-2-propylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-2-propylpentanamide, commonly known as 4F-ADB, is a synthetic cannabinoid that has gained popularity in recent years. It is a potent agonist of the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabis. 4F-ADB has been used in scientific research to study the effects of synthetic cannabinoids on the human body.
Mecanismo De Acción
4F-ADB is a potent agonist of the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabis. It binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 and CB2 receptors is responsible for the psychoactive effects of 4F-ADB.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4F-ADB are similar to those of other synthetic cannabinoids. It has been shown to have effects on the cardiovascular system, the immune system, and the nervous system. 4F-ADB has been shown to increase heart rate and blood pressure, as well as cause immunosuppression and neurotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4F-ADB in lab experiments is that it is a potent agonist of the CB1 and CB2 receptors, which makes it useful for studying the effects of synthetic cannabinoids on the human body. However, one limitation of using 4F-ADB is that it is a synthetic compound, which means that it may not accurately represent the effects of natural cannabinoids found in cannabis.
Direcciones Futuras
There are several future directions for research on 4F-ADB. One area of research could be to investigate the long-term effects of synthetic cannabinoids on the human body. Another area of research could be to develop new synthetic cannabinoids that have fewer side effects than 4F-ADB. Additionally, research could be done to investigate the potential therapeutic uses of synthetic cannabinoids.
Métodos De Síntesis
The synthesis of 4F-ADB involves several steps. The starting material is 4-fluoroaniline, which is reacted with 2-bromo-1-phenylpentan-1-one to form the intermediate product. This intermediate is then reacted with propylamine to form the final product, 4F-ADB. The synthesis of 4F-ADB is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
4F-ADB has been used in scientific research to study the effects of synthetic cannabinoids on the human body. It has been shown to have similar effects to other synthetic cannabinoids, such as JWH-018 and AM-2201. 4F-ADB has been used in studies to investigate the effects of synthetic cannabinoids on the cardiovascular system, the immune system, and the nervous system.
Propiedades
Fórmula molecular |
C14H20FNO |
|---|---|
Peso molecular |
237.31 g/mol |
Nombre IUPAC |
N-(4-fluorophenyl)-2-propylpentanamide |
InChI |
InChI=1S/C14H20FNO/c1-3-5-11(6-4-2)14(17)16-13-9-7-12(15)8-10-13/h7-11H,3-6H2,1-2H3,(H,16,17) |
Clave InChI |
QLGDDWCOBHAOBP-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1=CC=C(C=C1)F |
SMILES canónico |
CCCC(CCC)C(=O)NC1=CC=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-chloro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B290236.png)
![5,5-dimethyl-2-phenyl-5,6-dihydro-4H-naphtho[1,2-d][1,3]oxazin-4-one](/img/structure/B290238.png)



![3-(2,6-dichlorophenyl)-2-{2-[4-(dimethylamino)phenyl]vinyl}-4(3H)-quinazolinone](/img/structure/B290243.png)
![(2Z)-6-iodo-3-(4-methoxyphenyl)-2-[(2-oxoindol-3-yl)methylidene]-1H-quinazolin-4-one](/img/structure/B290244.png)
![2-(4-Chlorophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B290248.png)
![N-(2-{[2-(1,3-benzothiazol-2-yl)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B290250.png)
![ethyl 4-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate](/img/structure/B290251.png)
![ethyl 4-[(4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amino]benzoate](/img/structure/B290253.png)
![N-[anilino-[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]-3-methylbenzamide](/img/structure/B290254.png)
